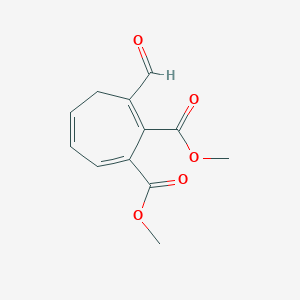
Dimethyl 7-formylcyclohepta-2,4,7-triene-1,2-dicarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Dimethyl 7-formylcyclohepta-2,4,7-triene-1,2-dicarboxylate is an organic compound with a unique structure characterized by a cycloheptatriene ring substituted with formyl and dicarboxylate groups
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Dimethyl 7-formylcyclohepta-2,4,7-triene-1,2-dicarboxylate typically involves the Diels-Alder reaction, a well-known method for constructing cyclic compounds. The reaction between a suitable diene and dienophile under controlled conditions leads to the formation of the cycloheptatriene ring. The formyl and dicarboxylate groups are introduced through subsequent functionalization reactions.
Industrial Production Methods: Industrial production of this compound may involve large-scale Diels-Alder reactions followed by purification and functionalization steps. The reaction conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize yield and purity.
化学反应分析
Types of Reactions: Dimethyl 7-formylcyclohepta-2,4,7-triene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the formyl or dicarboxylate groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as amines, alcohols, and thiols under appropriate conditions.
Major Products:
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
科学研究应用
Dimethyl 7-formylcyclohepta-2,4,7-triene-1,2-dicarboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Medicine: Investigated for its potential use in drug development, particularly in the design of molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用机制
The mechanism of action of Dimethyl 7-formylcyclohepta-2,4,7-triene-1,2-dicarboxylate involves its interaction with molecular targets through its reactive formyl and dicarboxylate groups. These groups can form covalent bonds with nucleophiles, leading to the modification of target molecules. The compound’s structure allows it to participate in various chemical reactions, influencing biological pathways and processes.
相似化合物的比较
Dimethyl 7-oxabicyclo[2.2.1]hepta-2,5-diene-2,3-dicarboxylate: A related compound with a bicyclic structure, used in similar applications.
Dimethyl 4,7-dimethyl-5,6-diphenyltetracyclo[8.2.2.0(2,9).0(3,8)]tetradeca-3,7,13-triene-11,12-dicarboxylate:
Uniqueness: Dimethyl 7-formylcyclohepta-2,4,7-triene-1,2-dicarboxylate is unique due to its combination of a cycloheptatriene ring with formyl and dicarboxylate groups. This structure provides a versatile platform for various chemical reactions and applications, distinguishing it from other similar compounds.
属性
CAS 编号 |
63587-61-1 |
|---|---|
分子式 |
C12H12O5 |
分子量 |
236.22 g/mol |
IUPAC 名称 |
dimethyl 7-formylcyclohepta-2,4,7-triene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H12O5/c1-16-11(14)9-6-4-3-5-8(7-13)10(9)12(15)17-2/h3-4,6-7H,5H2,1-2H3 |
InChI 键 |
PRFSQHDANLAEFC-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC=CCC(=C1C(=O)OC)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[(E)-{[4-(2-Methylbutoxy)phenyl]methylidene}amino]benzonitrile](/img/structure/B14500359.png)
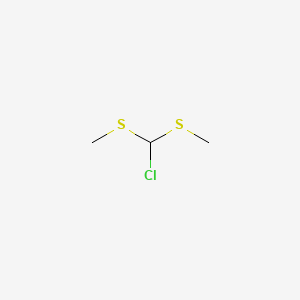

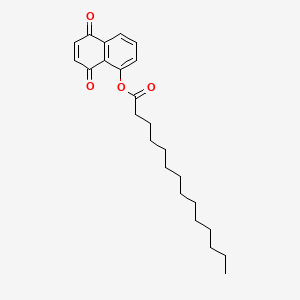
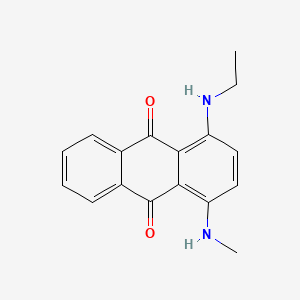
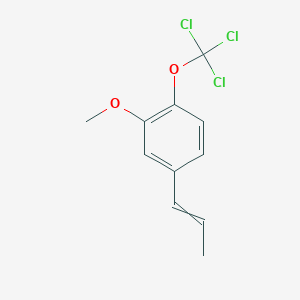
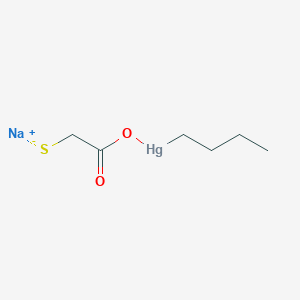
![2-[Bis(2-chloroethyl)amino]ethyl dodecanoate](/img/structure/B14500401.png)
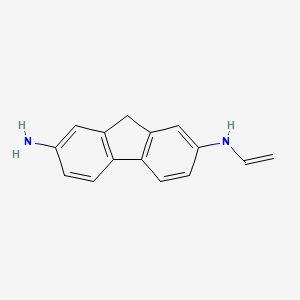

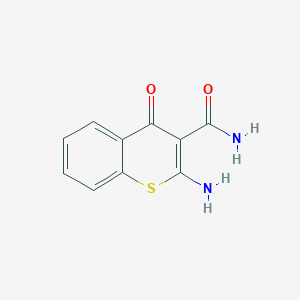

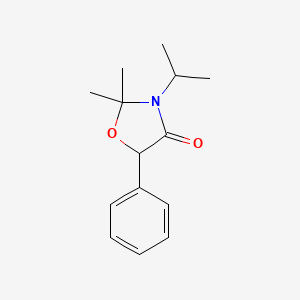
![3-[4-(2,2-Dichloro-1,1-difluoroethoxy)benzene-1-sulfonyl]prop-2-enenitrile](/img/structure/B14500453.png)
